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Compound of Interest

Compound Name: PD 125967

Cat. No.: B1678604

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage and
experimental protocols for the use of PD 128907, a selective dopamine D2/D3 receptor
agonist, in rodent studies. The information is curated from various in vivo studies to assist in
the design and execution of future research.

Introduction

PD 128907 is a potent and selective agonist for the dopamine D2 and D3 receptors, with a
higher affinity for the D3 subtype.[1][2] It is widely used in neuroscience research to investigate
the roles of these receptors in various physiological and pathological processes, including
motor control, cognition, and substance abuse. This document summarizes effective dosages
from published literature and provides detailed protocols for its application in rodent models.

Data Presentation: Recommended Dosage of PD
128907 in Rodent Studies

The following table summarizes the dosages of PD 128907 used in various studies involving
rats and mice. It is crucial to note that the optimal dose can vary depending on the specific
research question, the animal strain, and the experimental conditions.
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Experimental Protocols

Below are detailed methodologies for key experiments frequently conducted with PD 128907.

1. In Vivo Microdialysis for Dopamine Measurement in Mice

This protocol is designed to measure changes in extracellular dopamine levels in the striatum

following the administration of PD 128907.

e Animals: Adult male wild-type and D3 receptor knockout mice.

e Surgery:

o

Secure the animal in a stereotaxic frame.

[¢]

[¢]

o

¢ Microdialysis Procedure:

Implant a microdialysis guide cannula targeting the ventral striatum.

Allow the animal to recover for at least 48 hours post-surgery.

Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane).
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o On the day of the experiment, insert a microdialysis probe into the guide cannula.

o Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1
pL/min).

o Collect baseline dialysate samples every 20 minutes for at least one hour to ensure a
stable baseline.

o Administer PD 128907 either systemically (e.g., 0.05 mg/kg, i.p.) or locally via reverse
dialysis through the probe (e.g., 61 nM in the aCSF).[3]

o Continue to collect dialysate samples for at least 2 hours post-administration.

e Sample Analysis:

o Analyze the dopamine concentration in the dialysate samples using high-performance
liquid chromatography with electrochemical detection (HPLC-ED).

o Express the results as a percentage of the baseline dopamine concentration.
2. Drug Discrimination Paradigm in Rats
This protocol is used to assess the subjective effects of PD 128907.
e Animals: Adult male rats.
e Apparatus: Standard two-lever operant conditioning chambers.
e Training:
o Food-deprive the rats to 85-90% of their free-feeding body weight.
o Train the rats to press a lever for a food reward (e.g., sucrose pellets).

o Initiate drug discrimination training. On training days, administer either PD 128907 (30
pg/kg, s.c.) or saline 15 minutes before placing the rat in the operant chamber.

o Reinforce responses on one lever (the "drug” lever) following PD 128907 administration
and on the other lever (the "saline" lever) following saline administration.
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o Continue training until the rats reliably select the correct lever (e.g., >80% correct
responses for the first 10 responses of a session for 5 consecutive days).

e Testing:
o Once training criteria are met, test sessions can be conducted.

o Administer a test compound or a different dose of PD 128907 and record the percentage
of responses on the drug-appropriate lever. This allows for the determination of the
generalization of the discriminative stimulus.

Mandatory Visualizations

Diagram 1: Dopamine D2/D3 Receptor Signaling Pathway
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Caption: Signaling pathway of PD 128907 at presynaptic D2/D3 autoreceptors.
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Diagram 2: Experimental Workflow for In Vivo Rodent Study with PD 128907
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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